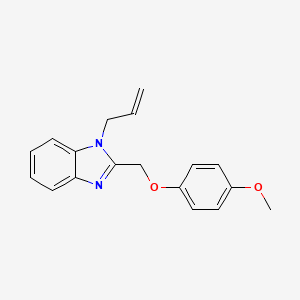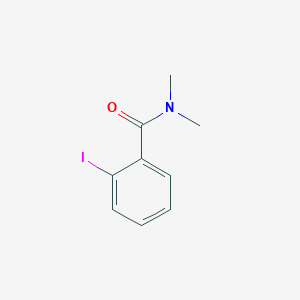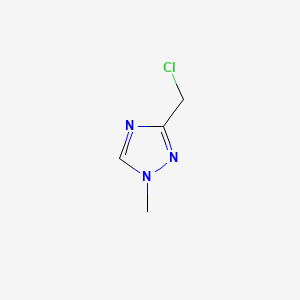
1-Allyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Allyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a benzimidazole derivative that has been shown to have various biochemical and physiological effects. In
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
1-Allyl-2-(4-methoxy-phenoxymethyl)-1H-benzoimidazole and its derivatives have been extensively researched for their potent biological activities. Studies have demonstrated their applications in the synthesis of compounds with significant anticancer, antibacterial, and antifungal properties.
Anticancer Activity : A novel derivative, identified as compound 9, exhibited remarkable cytotoxicity against breast cancer cells (MDA-MB-231 and MCF-7), showcasing enhanced potency compared to traditional eugenol. This compound induced cell cycle arrest at the G2 and S phases, presenting a promising lead for cancer treatment (Alam, 2022).
Antibacterial Agents : Certain derivatives have demonstrated high in vitro activity against anaerobic organisms, surpassing the efficacy of metronidazole in some instances. These findings indicate the potential of these compounds in developing new treatments for infections caused by anaerobic bacteria (Roth et al., 1989).
Chemosensor for Zinc(II) : A specific derivative was identified as a selective fluorescence sensor for Zn2+ ions, showing high sensitivity and low detection limits. This application is significant for detecting zinc ions in various biological and environmental samples (Dey et al., 2016).
Antifungal and Antimicrobial Activity : Synthesized derivatives have shown potent antimicrobial activity against a range of pathogens, including E. coli and S. aureus. These compounds present a new avenue for developing antimicrobial agents (Salahuddin et al., 2017).
Applications in Material Science
Thermoset Polymers : Derivatives containing allyl groups have been used to synthesize novel benzoxazine monomers, leading to thermosets with excellent thermomechanical properties. These materials have potential applications as high-temperature structural composite matrices (Agag & Takeichi, 2003).
Light Harvesting and Fluorescent Materials : Certain derivatives have been explored for their photophysical properties, demonstrating potential as materials for light harvesting and fluorescent applications. This includes the synthesis of multicolor and photoswitchable fluorescent polymer nanoparticles (Chen et al., 2012).
Propiedades
IUPAC Name |
2-[(4-methoxyphenoxy)methyl]-1-prop-2-enylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-3-12-20-17-7-5-4-6-16(17)19-18(20)13-22-15-10-8-14(21-2)9-11-15/h3-11H,1,12-13H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKCXNSKNMUKPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401325827 |
Source


|
| Record name | 2-[(4-methoxyphenoxy)methyl]-1-prop-2-enylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
26.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47202924 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
380352-20-5 |
Source


|
| Record name | 2-[(4-methoxyphenoxy)methyl]-1-prop-2-enylbenzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401325827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[2-(2-Methylpropyl)pyrazol-3-yl]methanamine](/img/structure/B2551230.png)
![N-[1-(Cyclohexanecarbonyl)pyrrolidin-3-yl]prop-2-enamide](/img/structure/B2551232.png)
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2551233.png)
![3-[(Pentan-2-yl)amino]benzonitrile hydrochloride](/img/structure/B2551234.png)

![N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2551236.png)
![(2E)-2-[(2-bromo-4,6-dimethylanilino)methylidene]-4,4-dimethyl-3-oxopentanenitrile](/img/structure/B2551238.png)



![1-[(4-Fluorophenyl)methyl]piperidin-4-one;hydrochloride](/img/structure/B2551243.png)

![(1S,5S,6R)-6-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B2551248.png)
![N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-phenylbutanamide](/img/structure/B2551252.png)
